molecular formula C18H17N3O4S B2974504 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole CAS No. 1704617-86-6

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole

Cat. No.: B2974504
CAS No.: 1704617-86-6
M. Wt: 371.41
InChI Key: DVNNWNIHGIGWRN-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole (molecular formula: C₁₉H₁₈N₂O₄S; CAS: 1705974-50-0) is a heterocyclic compound featuring a benzodiazole core linked to an azetidine ring via a carbonyl group. The azetidine moiety is further substituted with a 4-methoxybenzenesulfonyl group, contributing to its unique electronic and steric properties. This compound is synthesized through multi-step organic reactions, including sulfonylation and condensation, as inferred from analogous azetidinone derivative syntheses described in the literature .

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-13-3-5-14(6-4-13)26(23,24)15-9-21(10-15)18(22)12-2-7-16-17(8-12)20-11-19-16/h2-8,11,15H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNNWNIHGIGWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require UV light irradiation and can yield the desired azetidine-containing products in moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzodiazole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Modifications

Compound Name Core Structure Substituent Modifications Molecular Weight Reference
5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole Benzodiazole + azetidine 4-Methoxybenzenesulfonyl 370.42
BG14771 (5-[3-(4-Chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole) Benzodiazole + azetidine 4-Chlorobenzenesulfonyl (electron-withdrawing) 375.83
5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole Benzodiazole 5-Methoxy + thiazole 239.27
2-[5-Amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol Benzodiazole Trifluoromethyl + amino + propanol 263.25

Key Observations :

  • Electron-Donating vs. In contrast, the chloro substituent in BG14771 introduces electron-withdrawing effects, which may enhance metabolic stability .

Comparative Challenges :

  • The target compound’s azetidine-carbonylic linkage requires precise stoichiometry to avoid side products, unlike simpler benzodiazole derivatives (e.g., ) .

Table 2: Reported Bioactivities of Analogous Compounds

Compound Class Bioactivity Mechanism/Relevance Reference
Benzimidazole derivatives (e.g., 2-(1H-1,3-benzodiazol-2-yl)phenol) Antimicrobial, antioxidant Docking with S. aureus TMK protein (PDB: 4QGH)
Quinazoline-triazole hybrids Antifungal (e.g., against Fusarium spp.) Inhibition of fungal cell wall synthesis
Azetidinone-sulfonamide hybrids Unreported for target compound Hypothesized protease/membrane receptor modulation

Key Findings :

  • Docking Studies : Benzimidazole derivatives (e.g., ) exhibit strong binding to microbial enzymes, with AutoDock Vina scores correlating with substituent polarity . The target compound’s 4-methoxybenzenesulfonyl group may enhance hydrophobic interactions in similar targets.
  • Antimicrobial Gaps : While thiazole- and triazole-containing analogues show activity (), the target compound’s efficacy remains unverified, necessitating further assays .

Biological Activity

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features both azetidine and benzodiazole moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 3H-benzimidazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
  • Molecular Formula : C19H18N2O4S
  • Molecular Weight : 370.42 g/mol
  • CAS Number : 1704617-86-6

The mechanism of action for this compound is primarily linked to its interaction with specific molecular targets within biological systems. The azetidine moiety is known for its ability to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. This interaction may lead to significant pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of benzodiazole have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Research has also suggested that the compound possesses anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Phosphodiesterase Inhibition

The compound's structural features suggest a potential role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their therapeutic applications in cardiovascular diseases and erectile dysfunction. A related study highlighted that certain benzodiazole derivatives exhibit selective inhibition of PDE5, which could be a promising avenue for further exploration with this compound.

Case Studies and Research Findings

StudyFindings
In vitro evaluation of anti-cancer activityCompounds similar to the target showed significant cytotoxicity against various cancer cell lines, inducing apoptosis via mitochondrial pathways .
Anti-inflammatory activity assessmentThe compound inhibited TNF-alpha-induced inflammation in RAW264.7 macrophages, reducing the expression of COX-2 and iNOS .
Pharmacological profilingDemonstrated vasorelaxant effects in isolated porcine coronary arteries, suggesting cardiovascular benefits .

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